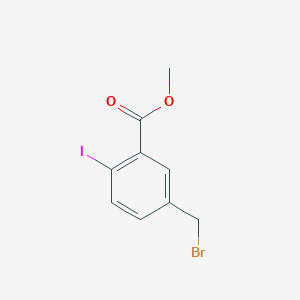
Methyl 5-(bromomethyl)-2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(bromomethyl)-2-iodobenzoate: is an organic compound characterized by a benzene ring substituted with a methyl group, a bromomethyl group, and an iodine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through halogenation of methyl benzoate. The reaction involves the substitution of hydrogen atoms on the benzene ring with bromine and iodine atoms.
Grignard Reaction: Another method involves the formation of a Grignard reagent from an alkyl halide, followed by reaction with carbon dioxide and subsequent esterification.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow reactors are also employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromomethyl or iodomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Cyanides, amides.
科学的研究の応用
Chemistry: Methyl 5-(bromomethyl)-2-iodobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: It is utilized in the development of diagnostic agents and therapeutic drugs. Industry: The compound finds applications in material science for the synthesis of advanced polymers and coatings.
作用機序
The mechanism by which Methyl 5-(bromomethyl)-2-iodobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Methyl 5-(bromomethyl)picolinate: Similar in structure but differs in the position of the bromomethyl group.
Methyl 2-iodobenzoate: Lacks the bromomethyl group, altering its reactivity and applications.
Uniqueness: Methyl 5-(bromomethyl)-2-iodobenzoate is unique due to its combination of bromomethyl and iodomethyl groups on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H8BrIO2 |
|---|---|
分子量 |
354.97 g/mol |
IUPAC名 |
methyl 5-(bromomethyl)-2-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 |
InChIキー |
RSIGUXMOCYBLES-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


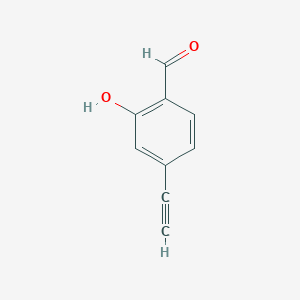
![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)

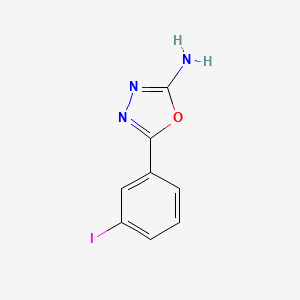


![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
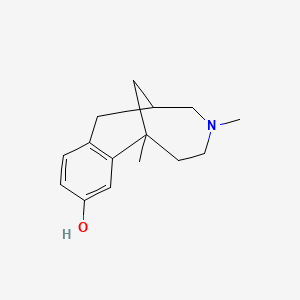
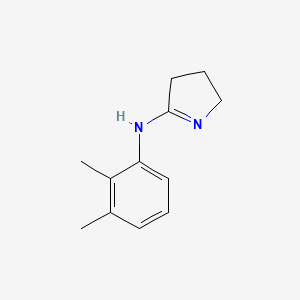

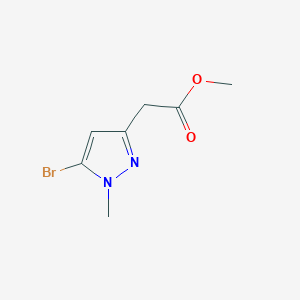
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

